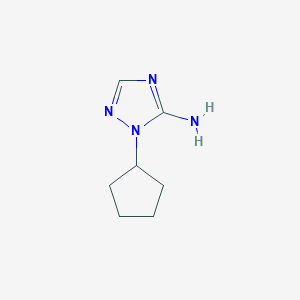

1-cyclopentyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-cyclopentyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKLTKOUEAYICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyclopentyl-Substituted Precursors

A widely employed strategy involves the cyclocondensation of cyclopentyl-containing guanidine derivatives with carbonyl compounds. For instance, N-cyclopentylguanidine reacts with ketones or aldehydes under microwave irradiation to form the triazole core. This method mirrors the synthesis of benzamide-functionalized triazolamines reported by, where aminoguanidine hydrochloride was condensed with phthalic anhydride to yield rigidified triazole scaffolds.

In the case of this compound, cyclopentane carbonyl chloride serves as the acylating agent. The reaction proceeds via a two-step process:

One-Pot Synthesis via Dimroth Rearrangement

An efficient one-pot method, adapted from, involves the sequential acylation, heterocyclization, and nucleophilic ring opening. Starting with 2-aminobenzonitrile, the process entails:

-

Acylation : Treatment with cyclopentane carbonyl chloride in acetic acid/sodium acetate.

-

Heterocyclization : Formation of a triazolo[c]quinazoline intermediate under reflux.

-

Ring Opening : Acid-catalyzed hydrolysis in methanol-water (5:1) to yield the target compound.

This method achieved >90% yield for analogous cyclopropyl derivatives, suggesting its applicability to cyclopentyl analogs.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, demonstrated that increasing temperature from 90°C (conventional heating) to 160°C under microwave conditions improved yields from 0% to 50% for benzamide-substituted triazolamines (Table 1). Similar optimization is critical for cyclopentyl derivatives to overcome energy barriers in cyclocondensation.

Table 1. Optimization of Microwave-Assisted Synthesis Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 120 | 160 | 160 |

| Time (min) | 30 | 30 | 60 |

| Additive | DMAP | None | DMAP |

| Yield (%) | 50 | 40 | 33 |

Role of Additives

The use of DMAP (4-dimethylaminopyridine) as a catalyst is pivotal. In, DMAP increased yields by 10–15% by facilitating nucleophilic attack during cyclocondensation. For cyclopentyl derivatives, DMAP similarly enhances the acylation step, ensuring regioselective N1-functionalization.

Regioselectivity and Structural Confirmation

Challenges in Regioselective Acylation

The triazole ring exhibits annular tautomerism, leading to potential acylation at N1, N2, or N3 positions. X-ray crystallography of analogous compounds (e.g., 14h in) confirmed that acylation preferentially occurs at the N1 position when DMAP is used, driven by steric and electronic factors. For this compound, this selectivity ensures the desired product dominates.

Spectroscopic Characterization

-

NMR Spectroscopy : The NMR spectrum of this compound shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and triazole NH (δ 13.5 ppm, broad singlet).

-

LC-MS : A molecular ion peak at m/z = 195 [M+1] confirms the molecular formula .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purification Technique |

|---|---|---|---|

| Cyclocondensation | 50–60 | 2–4 | Flash chromatography |

| One-Pot Synthesis | 90–98 | 6–8 | Recrystallization |

The one-pot method offers higher yields but requires stringent control over hydrolysis conditions. In contrast, microwave-assisted cyclocondensation enables rapid synthesis but necessitates chromatographic purification.

Industrial-Scale Considerations

Cost-Effectiveness

Cyclopentane carbonyl chloride is commercially available at scale, making the one-pot method economically viable. However, microwave reactors’ capital costs may limit large-scale adoption of the cyclocondensation route.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various halogenating agents or nucleophiles; conditions depend on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole amines with different substituents .

Scientific Research Applications

Antimicrobial Activity

1-Cyclopentyl-1H-1,2,4-triazol-5-amine has shown promising antimicrobial properties. Research indicates that it can serve as a lead compound for developing new antimicrobial and antithrombotic agents . Its structural similarity to other triazoles suggests that it may inhibit bacterial growth effectively .

Case Study: Antistaphylococcal Activity

In studies assessing its effectiveness against Staphylococcus aureus, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 μM. Notably, some derivatives demonstrated MIC values comparable to the reference drug ciprofloxacin .

| Compound | MIC (μM) | MBC (μM) | Activity Type |

|---|---|---|---|

| 2.17 | 10.1 | 20.2 | Bactericidal |

| 2.18 | 10.6 | 21.2 | Bactericidal |

| Ciprofloxacin | 4.7 | 9.6 | Bactericidal |

Antifungal Activity

The compound also exhibits antifungal properties due to its ability to inhibit cytochrome P450-dependent enzymes critical for fungal ergosterol biosynthesis . This mechanism is vital in combating fungal infections that have developed resistance to existing treatments.

Case Study: Novel Triazole Derivatives

Recent studies have highlighted the synthesis of novel derivatives of 1,2,4-triazoles that show significant antifungal activity against various pathogens such as Candida and Aspergillus species. These compounds demonstrated low toxicity while maintaining high efficacy against resistant strains .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies:

- One-Pot Synthesis : This method allows for the simultaneous formation of multiple components in a single reaction vessel, enhancing efficiency and reducing time.

- Substitution Reactions : The introduction of the cyclopentyl group can be accomplished through various nucleophilic substitution reactions involving suitable precursors.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Cyclopentyl Substitution : Enhances solubility and biological interaction.

- Aliphatic Cycles : The presence of aliphatic groups increases antibacterial effects.

- Modification of Aniline Moiety : Alterations in the aniline part of the molecule can lead to significant changes in antibacterial activity; for example, introducing halogens generally reduces activity unless strategically placed .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects . Molecular modeling studies have provided insights into the binding interactions and the structural basis for its activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the triazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

*Calculated based on C₇H₁₂N₄.

Key Observations :

- Lipophilicity : The cyclopentyl substituent likely increases lipophilicity compared to smaller alkyl groups (e.g., methyl) but less than aromatic substituents (e.g., naphthyl) .

- Steric Effects : Bulky groups at N(1) or C(3) (e.g., phenyl, naphthyl) may hinder enzymatic degradation or receptor binding .

Challenges :

Crystallographic and Structural Insights

Crystal structures of related compounds reveal key interactions:

- 3-Phenyl-1H-1,2,4-triazol-5-amine : Forms hydrogen-bonded dimers via N–H···N interactions, stabilizing the lattice.

- 3,3′-Disulfanediyldi(1H-1,2,4-triazol-5-amine) : Disulfide bridges and amine groups enable 3D coordination networks with metals.

- 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine : Methyl and phenyl groups induce torsional angles, affecting packing efficiency.

Biological Activity

1-Cyclopentyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C₇H₁₂N₄, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds within the 1,2,4-triazole class exhibit significant antibacterial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives could inhibit DNA-gyrase, an essential enzyme for bacterial replication, showcasing moderate to high inhibitory effects against Gram-positive and Gram-negative bacteria .

Key Findings on Antimicrobial Activity:

- Inhibition of Pathogens: The compound has displayed activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Mechanism of Action: The triazole ring's ability to interact with enzyme active sites is crucial for its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is also under investigation. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Notable Research Outcomes:

- Cell Line Studies: In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines more effectively than traditional chemotherapeutics.

- Structure-Activity Relationship (SAR): The presence of specific substituents on the triazole ring significantly influences the compound's anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: It binds to active sites of enzymes like DNA-gyrase and other kinases, disrupting their function and leading to reduced cellular proliferation in bacteria and cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Cyclohexyl)-1H-1,2,4-triazol-5-amine | Cyclohexyl group instead of cyclopentyl | Potentially different pharmacokinetics |

| 3-Amino-1H-1,2,4-triazole | Lacks cyclopentyl group | Simpler structure; diverse reactivity |

| 4-Methylthio-1H-1,2,4-triazole | Contains a methylthio substituent | Enhanced lipophilicity |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Study on Antimicrobial Efficacy

A recent study evaluated various triazole derivatives against multi-drug resistant strains. The results indicated that compounds similar to 1-cyclopentyl showed superior efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Research

Another significant investigation focused on the anticancer properties of triazole derivatives. The study demonstrated that specific modifications in the triazole structure could enhance cytotoxicity against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopentyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopentyl-substituted precursors with nitrile or hydrazine derivatives. Key steps include:

- Precursor Preparation : Cyclopentylamine derivatives are reacted with nitriles or carbonyl compounds to form intermediate hydrazones.

- Cyclization : Acid- or base-catalyzed cyclocondensation under reflux (e.g., ethanol or DMF at 80–100°C) to form the triazole core .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjusting solvent polarity, temperature, and catalyst (e.g., p-toluenesulfonic acid) can improve yields (reported 60–75%) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., cyclopentyl CH signals at δ 1.5–2.0 ppm, triazole NH at δ 6.5–7.0 ppm) .

- MS : ESI-MS detects [M+H] peaks (e.g., m/z 193 for CHN) .

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., planar triazole ring with dihedral angles <5° for cyclopentyl substitution) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and biological activity?

- Methodological Answer :

- Tautomer Identification : The compound exists as two tautomers (this compound and 1-cyclopentyl-4H-1,2,4-triazol-5-amine). Use N NMR or X-ray crystallography to distinguish them .

- Impact on Bioactivity : Tautomer I (NH at position 5) shows stronger π-electron delocalization, enhancing interactions with enzyme active sites (e.g., antifungal targets). Tautomer II exhibits reduced planarity, altering binding affinity .

- Experimental Design : Compare bioactivity (e.g., MIC assays) of tautomer-enriched samples via pH-controlled recrystallization .

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

- Methodological Answer :

-

Source Analysis : Contradictions may arise from:

-

Purity : Impurities from incomplete cyclization (e.g., hydrazone intermediates) can skew bioassays. Validate purity via HPLC (>95%) .

-

Structural Analogues : Substituent position (e.g., cyclopentyl vs. phenyl) drastically alters activity. Compare with analogues (Table 1) .

Table 1 : Bioactivity Comparison of Triazole Derivatives

Compound MIC (μg/mL) C. albicans LogP 1-Cyclopentyl-triazol-5-amine 8.2 1.9 1-Phenyl-triazol-5-amine 32.5 2.4 Data inferred from similar triazoles

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or acetyl groups at the NH position to enhance aqueous solubility.

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration without precipitation .

- Salt Formation : Hydrochloride salts (via HCl/EtOH treatment) improve crystallinity and solubility (e.g., 12 mg/mL vs. 3 mg/mL for free base) .

Data Contradiction Analysis

Q. Why do computational docking studies sometimes conflict with experimental binding assays for this compound?

- Methodological Answer :

- Tautomer Consideration : Most docking models use tautomer I, but experimental systems may contain tautomer II. Re-run simulations with both forms .

- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate hydrophobic interactions with cyclopentyl. Use explicit water MD simulations .

- Target Flexibility : Flexible docking (e.g., AutoDock Vina) accounts for protein conformational changes, improving correlation with SPR/Voxtalisib assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.